6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
説明
特性
IUPAC Name |
6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-12-13(2)19-17(24-3)21-16(12)23-9-7-22(8-10-23)15-6-4-5-14(11-18)20-15/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQFIHAOEQTQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC(=N3)C#N)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues
Key structural analogues include:
Key Differences :
- Pyrimidine Substitution : The target compound’s pyrimidine ring has 5,6-dimethyl and methylsulfanyl groups, distinct from the morpholinyl group in or the unsubstituted pyrimidine in . Methylsulfanyl may confer better metabolic stability compared to morpholine’s polarity .
- Carbonitrile Position: The pyridine-2-carbonitrile in the target compound contrasts with pyridine-3-carbonitrile in and pyrano-pyridine-3-carbonitrile in . Positional differences influence electronic properties and binding interactions.
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 380–400 g/mol) aligns with typical drug-like molecules, similar to (MW 421.5) but heavier than (MW ≈ 220).
- Solubility: The methylsulfanyl group in the target may improve lipophilicity vs.
- Spectroscopic Characterization: IR and NMR data for analogues (e.g., ) confirm cyano (~2200 cm⁻¹) and aromatic proton signals, comparable to the target compound.
準備方法
Pyrimidine Ring Formation
The pyrimidine core is synthesized via cyclocondensation of 1,3-diketones with thiourea derivatives. In a representative procedure from:
-
Bromination/Ketone Functionalization
Acetophenone derivatives undergo α-bromination using phenyltrimethylammonium tribromide, followed by reaction with thiourea to form 2-aminothiazole intermediates (e.g., compound 5 in). -
Methylsulfanyl Group Introduction
Thiolation using methyl disulfide or Lawesson's reagent introduces the methylsulfanyl group at the 2-position. -
Dimethylation
Sequential methylation at the 5- and 6-positions via SN2 reactions with methyl iodide in DMF, catalyzed by K2CO3.
Table 1: Optimization of Pyrimidine Subunit Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, EtOH, reflux, 6h | 78 | |
| Methylsulfanylation | CH3SSCH3, NaH, THF, 0°C→RT, 2h | 65 | |
| Dimethylation | CH3I, K2CO3, DMF, 60°C, 12h | 83 |
Piperazine Linker Installation
Nucleophilic Aromatic Substitution
The piperazine moiety is introduced via displacement of a leaving group (typically chloro) on the pyrimidine ring:
Source reports 59–81% yields for analogous substitutions using sodium hydride in tetrahydrofuran or N-methylpyrrolidone.
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling proves effective:
This method avoids harsh basic conditions but requires meticulous control of catalyst loading and temperature.
Pyridine-2-carbonitrile Coupling
SNAr Reaction with 6-Chloropyridine-2-carbonitrile
The terminal pyridine group is installed via nucleophilic substitution on activated chloropyridine:
Reaction optimization in shows:
-
Solvent Effects : DMF > DMSO > THF (yields 72% vs. 58% vs. 41%)
-
Base Effects : DIPEA > Et3N > K2CO3 (yields 72% vs. 65% vs. 53%)
Suzuki-Miyaura Coupling Alternative
For brominated pyridine precursors, palladium-mediated cross-coupling offers regioselectivity:
This route requires pre-functionalization with a boronic ester but achieves superior yields (85%) in model systems.
Crystallographic and Spectroscopic Characterization
Key analytical data for intermediates and final product:
Table 2: Characterization Data for Target Compound
Source highlights the structural role of piperazine in forming stable hydrogen-bonded networks, explaining the compound's high crystallinity observed in DSC.
Process Optimization and Scale-Up Considerations
Q & A
Q. Key Optimization Parameters :
| Parameter | Impact | Example Conditions |
|---|---|---|
| Temperature | Affects reaction rate and selectivity | 60–80°C for nucleophilic substitution |
| Catalyst | Enhances coupling efficiency | K₂CO₃ or Et₃N in alkylation steps |
| Solvent | Influences solubility and reactivity | Polar aprotic solvents (DMF, DMSO) for piperazine coupling |
Advanced: How can conflicting binding affinity data across different assays be systematically analyzed?
Answer:
Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength) or target conformational states. To resolve discrepancies:
Standardize Assay Conditions : Use consistent buffer systems (e.g., ammonium acetate pH 6.5 for stability ).
Orthogonal Techniques : Validate binding via Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .
Structural Studies : Perform X-ray crystallography or molecular docking to identify binding pocket interactions influenced by substituents (e.g., methylsulfanyl group’s hydrophobic interactions ).
Basic: Which analytical methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., methylsulfanyl protons at δ ~2.5 ppm in ¹H NMR ).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of analogs?
Answer:
Systematic Substituent Variation : Modify pyrimidine (e.g., replacing methylsulfanyl with cyclopropanesulfonyl ) or piperazine groups to evaluate steric/electronic effects.
Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
Computational Modeling : Perform molecular dynamics simulations to predict binding modes and guide synthetic prioritization .
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